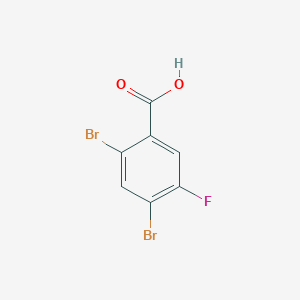

Acide 2,4-dibromo-5-fluorobenzoïque

Vue d'ensemble

Description

Synthesis Analysis

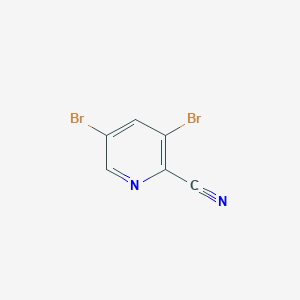

2,4-Dibromo-5-fluorobenzonitrile has been synthesized for the first time (81.5% yield). It may be used in synthesizing 2,4-dibromo-5-fluorobenzoic acid, the intermediates of fluoroquinolones . The ammoxidation procedure for preparation of the nitrile has been described in detail .Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-5-fluorobenzoic acid is represented by the linear formula C7H3Br2FO2 . The InChI code for this compound is 1S/C7H3Br2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) and the InChI key is RAGHPDYPAYDOJH-UHFFFAOYSA-N .Chemical Reactions Analysis

2,4-Dibromo-5-fluorobenzonitrile can be used in synthesizing 2,4-dibromo-5-fluorobenzoic acid, the intermediates of fluoroquinolones . The ammoxidation procedure for preparation of the nitrile has been described in detail .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dibromo-5-fluorobenzoic acid include a molecular weight of 297.91 . It is a solid at room temperature and should be stored in a dry, sealed environment .Applications De Recherche Scientifique

Synthèse des fluoroquinolones

L'acide 2,4-dibromo-5-fluorobenzoïque est utilisé comme intermédiaire dans la synthèse des fluoroquinolones . Les fluoroquinolones sont un type d'antibiotiques à large spectre largement utilisés dans le traitement des infections bactériennes. Elles agissent en inhibant la gyrase de l'ADN et la topoisomérase IV, qui sont essentielles à la réplication de l'ADN bactérien.

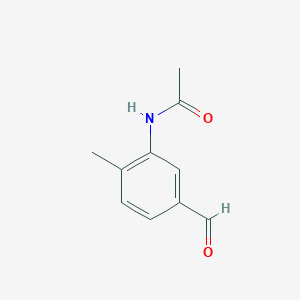

Synthèse du 2,4-dibromo-5-fluorobenzonitrile

L'this compound peut être synthétisé à partir du 2,4-dibromo-5-fluorobenzonitrile . La procédure d'ammoxydation pour la préparation du nitrile a été décrite en détail . Ce composé a des applications potentielles dans divers domaines, notamment les produits pharmaceutiques et la science des matériaux.

Synthèse de la 3-fluoro-8-(méthylthio)dibenzo[b,f]thiépine-10(11H)-one

L'acide 2-bromo-4-fluorobenzoïque, qui peut être synthétisé à partir de l'this compound, est utilisé dans la synthèse de la 3-fluoro-8-(méthylthio)dibenzo[b,f]thiépine-10(11H)-one . Ce composé a des applications potentielles dans le domaine de la chimie médicinale.

Synthèse de la 2-fluoro-8-(méthylthio)dibenzo[b,f]thiépine-10(11H)-one

L'acide 2-bromo-4-fluorobenzoïque est également utilisé dans la synthèse de la 2-fluoro-8-(méthylthio)dibenzo[b,f]thiépine-10(11H)-one . Ce composé présente un intérêt dans le domaine de la chimie médicinale.

Synthèse de l'acide 2-((2-carboxy-5-fluorophényl)amino)-3-méthoxybenzoïque

L'acide 2-bromo-4-fluorobenzoïque est utilisé dans la synthèse de l'acide 2-((2-carboxy-5-fluorophényl)amino)-3-méthoxybenzoïque . Ce composé a des applications potentielles dans le domaine de la chimie médicinale.

Synthèse du 2-bromo-4-fluorobenzamide

L'acide 2-bromo-4-fluorobenzoïque est utilisé dans la synthèse du 2-bromo-4-fluorobenzamide . Ce composé a des applications potentielles dans le domaine de la chimie médicinale.

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Orientations Futures

While specific future directions for 2,4-Dibromo-5-fluorobenzoic acid are not mentioned in the search results, it’s known that it can be used in synthesizing 2,4-dibromo-5-fluorobenzoic acid, the intermediates of fluoroquinolones . This suggests potential applications in the development of new fluoroquinolone medicines.

Mécanisme D'action

Target of Action

2,4-Dibromo-5-fluorobenzoic acid is primarily used in the synthesis of fluoroquinolone medicines . Fluoroquinolones are a type of broad-spectrum antibiotics that are highly effective against both Gram-negative and Gram-positive bacteria. The primary targets of fluoroquinolones are bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Analyse Biochimique

Biochemical Properties

2,4-Dibromo-5-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of biaryl intermediates through palladium-mediated coupling with aryl boronic acids . This compound interacts with various enzymes and proteins, including those involved in halogenation and dehalogenation reactions. The presence of bromine and fluorine atoms can enhance the compound’s ability to participate in nucleophilic substitution and oxidation reactions, making it a valuable reagent in organic synthesis .

Cellular Effects

The effects of 2,4-Dibromo-5-fluorobenzoic acid on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in oxidative stress responses and detoxification pathways. Additionally, 2,4-Dibromo-5-fluorobenzoic acid can alter the expression of genes related to cell proliferation and apoptosis, thereby impacting cell growth and survival .

Molecular Mechanism

At the molecular level, 2,4-Dibromo-5-fluorobenzoic acid exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. The compound’s halogen atoms can form halogen bonds with amino acid residues in proteins, influencing their conformation and activity. Furthermore, 2,4-Dibromo-5-fluorobenzoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dibromo-5-fluorobenzoic acid can change over time due to its stability and degradation properties. The compound is generally stable under normal handling and storage conditions, but it can undergo degradation when exposed to extreme pH or temperature conditions. Long-term studies have shown that 2,4-Dibromo-5-fluorobenzoic acid can have sustained effects on cellular function, including alterations in metabolic activity and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of 2,4-Dibromo-5-fluorobenzoic acid in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At higher doses, 2,4-Dibromo-5-fluorobenzoic acid can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .

Metabolic Pathways

2,4-Dibromo-5-fluorobenzoic acid is involved in various metabolic pathways, including those related to halogenation and dehalogenation reactions. The compound interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and detoxification. These interactions can affect metabolic flux and the levels of metabolites in cells, influencing overall cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, 2,4-Dibromo-5-fluorobenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the presence of halogen atoms can enhance the compound’s affinity for lipid membranes, facilitating its distribution within the cell .

Subcellular Localization

The subcellular localization of 2,4-Dibromo-5-fluorobenzoic acid can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in oxidative stress responses and energy metabolism .

Propriétés

IUPAC Name |

2,4-dibromo-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVCAJBUGBRHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450210 | |

| Record name | 2,4-Dibromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173410-26-9 | |

| Record name | 2,4-Dibromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

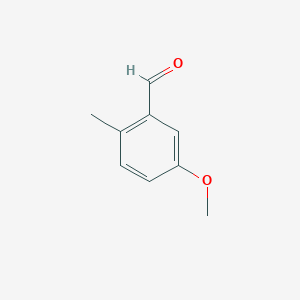

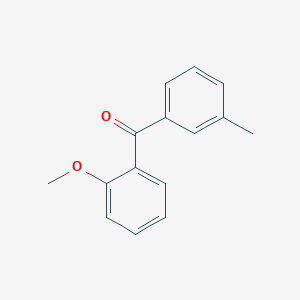

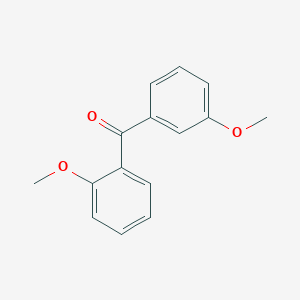

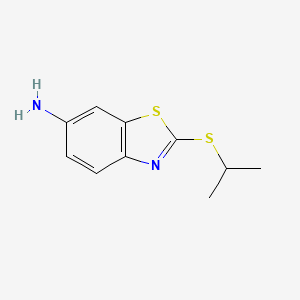

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)

![1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one](/img/structure/B1313581.png)

![4-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1313586.png)